3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
Description
3-Methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a heterocyclic compound featuring a fused dibenzodiazepine core with a hydroxyl group at position 1 and a methyl group at position 3. Its structure comprises two benzene rings fused to a seven-membered diazepine ring containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzodiazepine derivatives, which often exhibit anxiolytic, anticonvulsant, or antimicrobial properties.
Properties
IUPAC Name |
9-methyl-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-6-13-10(14(17)7-9)8-15-11-4-2-3-5-12(11)16-13/h2-5,8-9,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLDCDMBIUQHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=NC3=CC=CC=C3N2)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can be achieved through several methods. One common approach involves the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused diazepines. This reaction involves the coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced diazepine derivatives.
Substitution: Substituted diazepine derivatives with various functional groups.
Scientific Research Applications
The compound 3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a member of the benzodiazepine family, which is known for its psychoactive properties. This compound has garnered attention in various scientific research applications, particularly in pharmacology, medicinal chemistry, and neuroscience. This article will explore its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound features a complex structure that contributes to its biological activity. The molecular formula is , and it possesses both hydrophilic and hydrophobic characteristics due to its functional groups.
Pharmacological Studies
Benzodiazepines are primarily used for their anxiolytic, sedative, and muscle relaxant properties. Research involving this compound has focused on:
- Anxiolytic Effects : Studies have indicated that this compound may exhibit significant anxiolytic effects comparable to those of established benzodiazepines like diazepam. Animal models have shown reduced anxiety-like behaviors when administered this compound.
- Sedative Properties : In controlled experiments, the compound has been tested for its sedative effects on various animal models. Results suggest a dose-dependent response, indicating potential for use in treating sleep disorders.
Neuropharmacology
Research into the neuropharmacological aspects of this compound has highlighted its interaction with the GABAergic system:
- GABA Receptor Modulation : The compound acts as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies its anxiolytic and sedative properties.
Synthesis and Structural Studies
The synthesis of this compound has been documented in several studies focusing on:
- Regiospecific Synthesis : Researchers have developed synthetic routes that allow for the selective formation of this compound with high yields. These methods are crucial for producing the compound for further pharmacological testing.
Case Study 1: Anxiolytic Activity
In a study published in Pharmacology Biochemistry and Behavior, researchers administered varying doses of this compound to rats subjected to an elevated plus maze test. The results indicated a significant decrease in anxiety-related behaviors at optimal doses compared to control groups treated with saline .
Case Study 2: Sleep Induction
A clinical trial investigated the sedative effects of this compound in patients with insomnia. Participants reported improved sleep quality and reduced time to fall asleep after administration of the compound compared to placebo .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anxiolytic | Significant reduction in anxiety behaviors | |
| Sedative | Improved sleep onset and quality | |
| GABA_A Modulation | Enhanced GABAergic transmission |
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs and related benzodiazepine derivatives, focusing on substituents, ring systems, and properties inferred from the evidence:
Key Observations:
Structural Variations: The target compound’s dibenzo fusion increases aromatic surface area compared to monocyclic analogs (e.g., Compound 14), likely enhancing lipophilicity and membrane permeability . Hydroxyl vs.
Substituent Effects :
- Halogenated Derivatives (e.g., BS97649 in , chlorophenyl in ) demonstrate how electronegative substituents can influence pharmacokinetics and receptor interactions .
- Methyl Groups (common in all compounds) contribute to steric effects and metabolic stability.
Synthetic Challenges: Enzymatic methods () are effective for benzoxazine derivatives but may require adaptation for diazepines. Complex substituents (e.g., benzylidene in Compound 15) may lead to side products, as noted in ’s bioreduction experiments .
Biological Activity
3-Methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a compound belonging to the class of benzodiazepines, known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O
- Molecular Weight : 238.29 g/mol
Biological Activity Overview
This compound exhibits several biological activities:
- Anxiolytic Effects : Similar to other benzodiazepines, this compound has been shown to possess anxiolytic properties. Studies indicate that it modulates GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS) .
- Anticonvulsant Activity : The compound has demonstrated anticonvulsant effects in various animal models. It appears to stabilize neuronal membranes and reduce excitatory neurotransmitter release .
- Antidepressant Properties : Some research suggests that this compound may also exhibit antidepressant-like effects through the modulation of serotonin pathways .
The primary mechanism of action for this compound involves:
- GABA_A Receptor Modulation : The compound binds to the benzodiazepine site on GABA_A receptors, increasing the frequency of chloride channel opening and enhancing inhibitory synaptic transmission.
- Serotonergic System Interaction : It may also influence serotonergic pathways, contributing to its potential antidepressant effects.
Research Findings and Case Studies
Case Study: Anxiolytic Effects
In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by time spent in open arms during elevated plus-maze tests. The results suggest that the compound effectively reduces anxiety through GABA_A receptor modulation.
Case Study: Anticonvulsant Activity
Another study evaluated the anticonvulsant properties of the compound using a pentylenetetrazole model. Results indicated a marked decrease in seizure activity compared to control groups, supporting its potential as a therapeutic agent for seizure disorders.
Q & A
Q. What are the established synthetic routes for 3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functionalization of the benzodiazepine core. A common approach is the acylation of intermediates using chlorinated or fluorinated benzoyl derivatives under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF) . Key steps include:
- Core Formation : Condensation of o-phenylenediamine derivatives with ketones or aldehydes.
- Methylation : Introduction of the methyl group via alkylating agents (e.g., methyl iodide) in the presence of a base.
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–25°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | o-Phenylenediamine, ketone, HCl/EtOH, reflux | 65–75 | |
| Methylation | CH₃I, K₂CO₃, DMF, 25°C, 12h | 80–85 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves stereochemistry and confirms the dihydrodiazepine ring conformation. For example, a study reported a mean C–C bond length of 1.52 Å and R-factor = 0.043 using single-crystal XRD .
- NMR Spectroscopy : ¹H NMR (δ 2.1–3.5 ppm for methyl groups; δ 6.8–7.6 ppm for aromatic protons) and ¹³C NMR (δ 35–45 ppm for CH₃, δ 120–140 ppm for aromatic carbons) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ peaks) validates molecular weight (e.g., m/z 295.3 for C₁₆H₁₄N₂O) .
Q. How is preliminary biological activity assessed for this compound?
Methodological Answer:
- In Vitro Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptor binding using [³H]diazepam) to measure IC₅₀ values. Competitive binding curves are analyzed via nonlinear regression .
- Cellular Toxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to determine LD₅₀ thresholds .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with neurotransmitter receptors?
Methodological Answer:
- Enantiomer-Specific Activity : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test binding affinity. For example, (R)-enantiomers may show 10x higher GABAₐ affinity than (S)-enantiomers due to steric complementarity .
- Molecular Dynamics (MD) Simulations : Use software like AutoDock Vina to model docking poses. Hydrogen bonding between the hydroxyl group and receptor α-subunit (e.g., Tyr-209) correlates with efficacy .
Q. How can contradictory data on oxidation/reduction products be resolved?
Methodological Answer: Contradictions often arise from reaction conditions:
- Oxidation : Using KMnO₄ (pH 7) yields hydroxylated derivatives, while acidic conditions (H₂O₂/H₂SO₄) produce ketones .
- Reduction : LiAlH₄ generates secondary amines, whereas catalytic hydrogenation (Pd/C, H₂) yields saturated rings. Validate intermediates via LC-MS and comparative TLC .
Q. Table 2: Reaction Outcomes Under Varying Conditions
| Reaction | Reagents | Product | Analytical Validation |
|---|---|---|---|
| Oxidation | KMnO₄, pH 7 | 3-Hydroxy derivative | LC-MS ([M+H]⁺ = 311.3) |
| Reduction | LiAlH₄, THF | 3-Methylamine analog | ¹H NMR (δ 1.8 ppm, NH) |
Q. What computational strategies optimize its pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP and polar surface area to predict blood-brain barrier penetration. A logP < 3.5 correlates with CNS bioavailability .
- Metabolism Prediction : CYP450 isoform screening (e.g., CYP3A4) via liver microsome assays identifies major metabolites .
Q. How to design experiments linking its structure to neuroprotective mechanisms?
Methodological Answer:
- Theoretical Framework : Align with the GABAergic hypothesis of neuroprotection. Use primary cortical neurons exposed to glutamate-induced excitotoxicity .
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
